2-Hydroxyethyl-2',2'-dimethylpropionate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl-2’,2’-dimethylpropionate can be synthesized through the esterification of pivalic acid with 2-hydroxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of 2-hydroxyethyl-2’,2’-dimethylpropionate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity 2-hydroxyethyl-2’,2’-dimethylpropionate .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl-2’,2’-dimethylpropionate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxoethyl-2’,2’-dimethylpropionate.
Reduction: The ester functional group can be reduced to form the corresponding alcohol, 2-hydroxyethyl-2’,2’-dimethylpropanol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Oxoethyl-2’,2’-dimethylpropionate
Reduction: 2-Hydroxyethyl-2’,2’-dimethylpropanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyethyl-2’,2’-dimethylpropionate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 2-hydroxyethyl-2’,2’-dimethylpropionate involves its interaction with specific molecular targets and pathways. In biological systems, the ester functional group can be hydrolyzed by esterases, leading to the release of pivalic acid and 2-hydroxyethanol. These metabolites can then participate in various metabolic pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl acetate: Similar in structure but with an acetate ester group instead of a pivalate ester group.
2-Hydroxyethyl butyrate: Contains a butyrate ester group, differing in the length of the carbon chain.
2-Hydroxyethyl benzoate: Features a benzoate ester group, introducing an aromatic ring into the structure.
Uniqueness
2-Hydroxyethyl-2’,2’-dimethylpropionate is unique due to its pivalate ester group, which imparts distinct chemical and physical properties. The presence of the bulky tert-butyl group in the pivalate moiety provides steric hindrance, influencing the reactivity and stability of the compound .
Properties
CAS No. |
20267-19-0 |
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Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-hydroxyethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H14O3/c1-7(2,3)6(9)10-5-4-8/h8H,4-5H2,1-3H3 |
InChI Key |
YMLMPWTWWZJGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCCO |
Origin of Product |
United States |
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